2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine
Overview
Description
Octaethylporphine: is an organic compound that is a derivative of naturally occurring heme pigments. It is a dark purple solid that is soluble in organic solvents. Octaethylporphine is used in the preparation of models for the prosthetic group in heme proteins. The compound is known for its four-fold symmetry, which simplifies spectroscopic analysis compared to other porphyrins .
Mechanism of Action
Target of Action
Octaethylporphine, also known as Octaethylporphyrin or 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine, is an organic compound that is a relative of naturally occurring heme pigments . The primary targets of Octaethylporphine are the prosthetic groups in heme proteins . These proteins play a crucial role in various biological processes, including oxygen transport and electron transfer.
Mode of Action
Octaethylporphine interacts with its targets by forming a range of transition metal porphyrin complexes . When treated with ferric chloride in hot acetic acid solution, it gives the square pyramidal complex Fe (OEP)Cl . It also forms the square planar complexes Ni (OEP) and Cu (OEP) . These interactions result in changes to the structure and function of the target proteins, influencing their biological activity.
Pharmacokinetics
It is known to be a dark purple solid that is soluble in organic solvents , suggesting that it may have good bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of Octaethylporphine. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with its target proteins. Additionally, its solubility in organic solvents suggests that it may be affected by the lipid composition of the cellular environment .
Biochemical Analysis
Biochemical Properties
Octaethylporphine plays a significant role in biochemical reactions, particularly in the formation of transition metal porphyrin complexes. As its conjugate base, Octaethylporphine forms a range of transition metal porphyrin complexes, including Fe(OEP)Cl, Ni(OEP), and Cu(OEP) . These complexes are used to model the prosthetic groups in heme proteins, which are essential for various biological processes such as oxygen transport and electron transfer. The interactions between Octaethylporphine and these metal ions are crucial for understanding the structure and function of heme proteins.
Cellular Effects
Octaethylporphine has been shown to influence various cellular processes. It is used in the preparation of biocompatible fluorescent core-shell nanoparticles for ratiometric oxygen sensing . These nanoparticles exhibit low cytotoxic effects and are easily taken up by cells, indicating that Octaethylporphine can be used for targeted intracellular oxygen sensing. Additionally, Octaethylporphine has been found to enhance ATP production, thereby improving exercise efficiency . This suggests that Octaethylporphine can positively impact cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of Octaethylporphine involves its ability to form stable complexes with transition metals. These complexes mimic the structure of naturally occurring heme proteins, allowing researchers to study their biochemical properties in detail . Octaethylporphine’s interactions with metal ions involve coordination bonds, which are essential for the stability and function of the resulting complexes. These interactions can lead to enzyme inhibition or activation, depending on the specific metal ion and the biological context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octaethylporphine can change over time. Studies have shown that Octaethylporphine is stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Long-term exposure to these conditions can lead to degradation of the compound, which may impact its effectiveness in biochemical assays. Additionally, the long-term effects of Octaethylporphine on cellular function have been observed in both in vitro and in vivo studies, indicating that its impact on cellular processes can vary over time.
Dosage Effects in Animal Models
The effects of Octaethylporphine vary with different dosages in animal models. At low doses, Octaethylporphine has been shown to enhance ATP production and improve exercise efficiency . At high doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These threshold effects highlight the importance of carefully controlling the dosage of Octaethylporphine in experimental settings to avoid potential toxicity.
Metabolic Pathways
Octaethylporphine is involved in various metabolic pathways, particularly those related to heme metabolism. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of heme proteins . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Understanding the metabolic pathways involving Octaethylporphine is crucial for elucidating its role in cellular metabolism.
Transport and Distribution
Within cells and tissues, Octaethylporphine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of Octaethylporphine within cells can also be influenced by factors such as pH and the presence of other biomolecules.
Subcellular Localization
Octaethylporphine is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects This localization is often mediated by targeting signals or post-translational modifications that direct Octaethylporphine to specific organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Octaethylporphine is prepared by the condensation of 3,4-diethylpyrrole with formaldehyde. This reaction typically involves heating the reactants in the presence of an acid catalyst .
Industrial Production Methods: While specific industrial production methods for Octaethylporphine are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octaethylporphine can undergo oxidation reactions, particularly when coordinated with metal ions.
Reduction: Reduction reactions are also possible, especially in the presence of reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenated compounds can be used for substitution reactions.
Major Products:
Oxidation: The major products of oxidation reactions depend on the specific metal ion coordinated with the porphyrin.
Reduction: Reduced forms of the porphyrin complex.
Substitution: Substituted porphyrin derivatives with different functional groups.
Scientific Research Applications
Chemistry: Octaethylporphine is used as a model compound for studying the chemistry of porphyrins. It is particularly useful in the preparation of transition metal porphyrin complexes, which are important in catalysis and materials science .
Biology: In biological research, Octaethylporphine is used to model the prosthetic groups in heme proteins, aiding in the study of their structure and function .
Medicine: While direct medical applications are limited, the study of Octaethylporphine and its derivatives can provide insights into the design of new drugs and therapeutic agents.
Industry: Octaethylporphine and its metal complexes are used in the development of sensors, particularly oxygen sensors, due to their luminescent properties .
Comparison with Similar Compounds
Tetraphenylporphyrin: Unlike Octaethylporphine, tetraphenylporphyrin has phenyl groups at the meso positions, which provide steric protection and alter its chemical properties.
Uniqueness: Octaethylporphine is unique due to its four-fold symmetry and unprotected meso positions, making it a more accurate model for naturally occurring porphyrins compared to other synthetic analogues .
Properties
IUPAC Name |
2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIIGRBIXXECHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H46N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062589 | |
Record name | Octaethylporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-82-1 | |
Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683821 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octaethylporphyrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2062589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.403 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,7,8,12,13,17,18-Octaetioporphyrin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PD85YF7CEP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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